(1S,6R)-6-amino-2,2-difluorocyclohexanol

Vue d'ensemble

Description

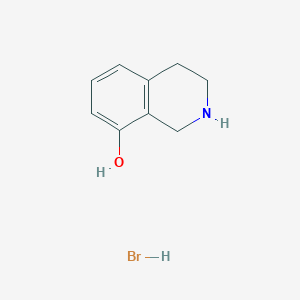

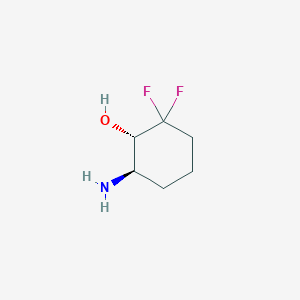

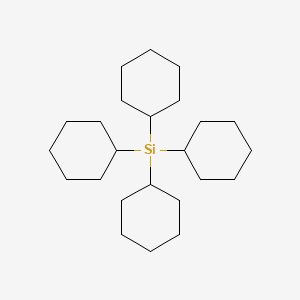

“(1S,6R)-6-amino-2,2-difluorocyclohexanol” is a compound with the molecular formula C6H11F2NO . It is a cyclohexane derivative with a fluorine atom substituted at the 2 and 2’ positions, as well as an amino group at the 6’ position .

Molecular Structure Analysis

The molecular weight of “(1S,6R)-6-amino-2,2-difluorocyclohexanol” is 151.15 . The compound has a stereocenter at the 1’ position, giving it two enantiomeric forms: (1S,6R) and (1R,6S) .

Physical And Chemical Properties Analysis

The predicted boiling point of “(1S,6R)-6-amino-2,2-difluorocyclohexanol” is 205.4±40.0 °C and its predicted density is 1.23±0.1 g/cm3 .

Applications De Recherche Scientifique

Stereoselective Synthesis

One application involves the highly stereoselective synthesis of polyhydroxy cyclohexyl-β-amino acid derivatives. These compounds have significant pharmaceutical, biological, and synthetic applications. A study detailed the determination of the absolute configuration of a key lactone intermediate and its application in the stereoselective synthesis of a polyhydroxy cyclohexyl-β-amino acid derivative, highlighting the usefulness of the intermediate in asymmetric synthesis (Chen An-qi, 2007).

Fluorine Substitution in Amino Acids

Another study synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids. These amino acids, when incorporated into peptides, showed distinct conformational preferences and were sensitively detected by 19F NMR, suggesting their utility in probes and medicinal chemistry (Caitlin M. Tressler, Neal J. Zondlo, 2014).

Inositol Monophosphatase Probes

The synthesis of 6-amino-3,5-deoxyinositol 1-phosphates via a specific aminolysis process in aqueous ytterbium triflate solution demonstrates the application in creating probes for the mechanism of inositol monophosphatase. This process achieved good overall yield, indicating its potential in biochemical applications (M. Beaton, D. Gani, 1998).

Metabotropic Glutamate Receptor Agonists

The bioanalysis of specific bicyclic amino acids in rat plasma using derivatization liquid chromatography/mass spectrometry highlighted their role as metabotropic glutamate receptor agonists. This demonstrates their importance in neuroscience, particularly in studies evaluating antipsychotic drugs for the treatment of schizophrenia (Yulia Benitex et al., 2014).

Ligands in Asymmetric Catalysis

Racemic 2-aminocyclohexanol derivatives were efficiently resolved, delivering enantiomers with high enantiomeric excess. These derivatives were used as ligands in asymmetric catalysis, proving their utility in producing chiral compounds with high enantiopurity (I. Schiffers et al., 2006).

Mécanisme D'action

Target of Action

The primary target of (1S,6R)-6-amino-2,2-difluorocyclohexanol is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

(1S,6R)-6-amino-2,2-difluorocyclohexanol acts as a potent and selective inhibitor of DPP-4 . By inhibiting DPP-4, it prolongs the action of incretin hormones, leading to increased insulin synthesis and release, and decreased glucagon secretion . This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine throughout the day, and levels increase in response to meals . They enhance glucose-dependent insulin secretion from the pancreatic beta cells. By inhibiting DPP-4, the breakdown of incretins is prevented, leading to increased levels of active incretin hormones .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug significantly impact its bioavailability and therapeutic effect .

Result of Action

The molecular effect of (1S,6R)-6-amino-2,2-difluorocyclohexanol is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and ultimately, a reduction in blood glucose levels .

Propriétés

IUPAC Name |

(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)3-1-2-4(9)5(6)10/h4-5,10H,1-3,9H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELVGYMNGIHCKI-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C(C1)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274044 | |

| Record name | (1S,6R)-6-Amino-2,2-difluorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-6-amino-2,2-difluorocyclohexanol | |

CAS RN |

1109284-40-3 | |

| Record name | (1S,6R)-6-Amino-2,2-difluorocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109284-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,6R)-6-Amino-2,2-difluorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline](/img/structure/B3045552.png)

![1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-](/img/structure/B3045563.png)